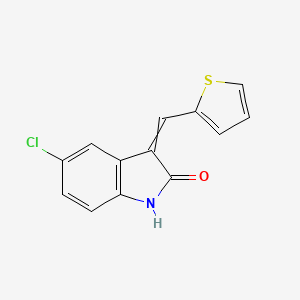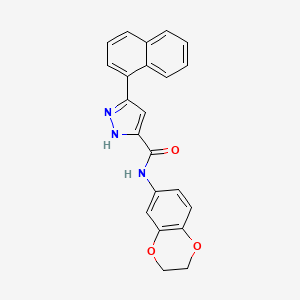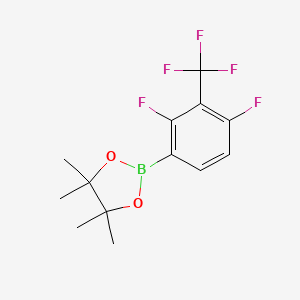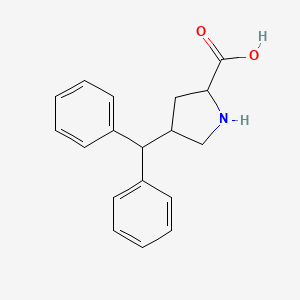
6-Bromoisoquinoline-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromoisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and an aldehyde group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline-4-carbaldehyde typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of isoquinoline using bromine in nitrobenzene, which yields 6-bromoisoquinoline. This intermediate can then be further functionalized to introduce the aldehyde group at the 4th position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 6-Bromoisoquinoline-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: 6-Bromoisoquinoline-4-carboxylic acid.
Reduction: 6-Bromoisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
6-Bromoisoquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
作用机制
The mechanism of action of 6-Bromoisoquinoline-4-carbaldehyde largely depends on its chemical reactivity. The bromine atom and the aldehyde group provide sites for various chemical transformations, enabling the compound to participate in multiple reaction pathways. In biological systems, its derivatives may interact with specific molecular targets, influencing pathways related to disease mechanisms .
相似化合物的比较
6-Bromoisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4-Isoquinolinecarboxaldehyde:
6-Fluoroisoquinoline-4-carbaldehyde: Similar structure but with a fluorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: 6-Bromoisoquinoline-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and research applications .
属性
分子式 |
C10H6BrNO |
|---|---|
分子量 |
236.06 g/mol |
IUPAC 名称 |
6-bromoisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-2-1-7-4-12-5-8(6-13)10(7)3-9/h1-6H |
InChI 键 |
UNYUVPZEFKDYMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=CC(=C2C=C1Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(butylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15155776.png)

![N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B15155786.png)

![N-(5-fluoro-2-methylphenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15155794.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15155804.png)
![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15155810.png)

![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(prop-2-en-1-yl)benzamide](/img/structure/B15155825.png)
![N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B15155833.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15155850.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
![N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B15155868.png)
